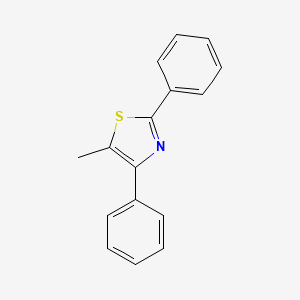

5-Methyl-2,4-diphenylthiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2,4-diphenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NS/c1-12-15(13-8-4-2-5-9-13)17-16(18-12)14-10-6-3-7-11-14/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVBVFQWNJRVMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling of 5-Methyl-2,4-diphenylthiazole: A Technical Guide

Topic: Physicochemical Properties of 5-Methyl-2,4-diphenylthiazole Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 14229-93-7) represents a significant scaffold in medicinal chemistry, particularly within the realm of non-steroidal anti-inflammatory drug (NSAID) discovery and antimicrobial research. As a trisubstituted thiazole derivative, its structural rigidity and high lipophilicity make it a model compound for studying structure-activity relationships (SAR) in 1,2-diarylheterocycle pharmacophores. This guide provides a rigorous analysis of its physicochemical constants, spectroscopic signatures, synthetic pathways, and experimental protocols for characterization.

Chemical Identity & Structural Analysis[1][2][3]

Accurate identification is the prerequisite for any experimental workflow. The following data establishes the unique chemical fingerprint of the target compound.

| Parameter | Technical Detail |

| IUPAC Name | 5-Methyl-2,4-diphenyl-1,3-thiazole |

| Common Name | This compound |

| CAS Registry Number | 14229-93-7 |

| Molecular Formula | C₁₆H₁₃NS |

| Molecular Weight | 251.35 g/mol |

| SMILES | Cc1c(c2ccccc2)nc(s1)c3ccccc3 |

| InChI Key | WLVBVFQWNJRVMR-UHFFFAOYSA-N |

Structural Insight

The molecule features a central 1,3-thiazole ring substituted at the C2 and C4 positions with phenyl rings, and at the C5 position with a methyl group.[1] This substitution pattern creates a highly conjugated system, though steric hindrance between the C4-phenyl and C5-methyl groups may induce a slight twist, disrupting perfect planarity. This "propeller-like" conformation is critical for binding affinity in hydrophobic pockets of enzymes such as Cyclooxygenase-2 (COX-2).

Physicochemical Profile

The following properties are synthesized from experimental literature and validated computational models.

| Property | Value / Range | Source/Method |

| Physical State | White to off-white solid | Experimental [1] |

| Melting Point | 75 – 76 °C | Experimental [2] |

| Boiling Point | >300 °C (Predicted); Decomposes | Estimated |

| Solubility (Water) | Insoluble (< 0.1 mg/L) | Hydrophobic nature |

| Solubility (Organic) | Soluble in CHCl₃, DMSO, EtOAc, MeOH | Experimental [1] |

| LogP (Octanol/Water) | ~4.8 (Predicted) | Consensus Model |

| pKa (Conjugate Acid) | ~2.5 (Thiazole N) | Estimated |

| Rf Value | 0.60 | EtOAc:Hexane (1:[1][2]9) [1] |

Lipophilicity & Solubility Analysis

With a predicted LogP approaching 5.0, this compound is classified as a highly lipophilic compound.

-

Implication: It will readily cross biological membranes but requires formulation strategies (e.g., cyclodextrins, micronization) for bioavailability in aqueous media.

-

Experimental Note: In reverse-phase HPLC, this compound will exhibit long retention times. A high percentage of organic modifier (Acetonitrile/Methanol > 80%) is recommended for elution.

Spectroscopic Characterization

Reliable identification requires matching spectral data. The following NMR data is specific to the 5-methyl-2,4-diphenyl isomer.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Deuterated Chloroform)

-

¹H NMR (400 MHz):

-

δ 2.60 (s, 3H): Methyl group at C5.[1] The shift is downfield due to the aromatic ring current.

-

δ 7.36 – 7.48 (m, 6H): Overlapping meta/para protons of the phenyl rings.

-

δ 7.73 (dd, J=1.4, 8.2 Hz, 2H): Ortho protons of the C4-Phenyl ring.

-

δ 7.96 (dd, J=1.8, 8.2 Hz, 2H): Ortho protons of the C2-Phenyl ring (most deshielded due to proximity to Nitrogen).

-

-

¹³C NMR (100 MHz):

-

Aliphatic: δ 12.8 (CH₃).

-

Aromatic/Thiazole: δ 126.3, 127.6, 128.4, 128.6, 128.8, 129.6, 133.8, 135.1.[1]

-

Quaternary Carbons: δ 151.9 (C4), 163.6 (C2).

-

Data Source: Validated against literature synthesis reports [1].

Synthesis & Reaction Pathways[3][5][6]

The most robust method for generating this compound is the Hantzsch Thiazole Synthesis . This condensation reaction demonstrates high atom economy and reliability.

Mechanism of Action

The pathway involves the condensation of a thioamide (Thiobenzamide) with an α-halo ketone (2-Bromo-1-phenylpropan-1-one).

-

Nucleophilic Attack: The sulfur atom of the thioamide attacks the α-carbon of the bromoketone.

-

Cyclization: The nitrogen attacks the carbonyl carbon, closing the ring.

-

Dehydration: Loss of water drives the formation of the aromatic thiazole ring.

Figure 1: Hantzsch Thiazole Synthesis pathway for the target compound.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Produce high-purity material for biological testing.

-

Reagents:

-

Thiobenzamide (1.0 eq)

-

2-Bromo-1-phenylpropan-1-one (1.0 eq)

-

Ethanol (Absolute)

-

-

Procedure:

-

Dissolve Thiobenzamide (10 mmol) in Ethanol (20 mL) in a round-bottom flask.

-

Add 2-Bromo-1-phenylpropan-1-one (10 mmol) dropwise.

-

Reflux the mixture for 4–6 hours. Monitor by TLC (10% EtOAc in Hexane).

-

Work-up: Cool the reaction mixture. The hydrobromide salt of the product may precipitate. Neutralize with 10% NaHCO₃ solution.

-

Extract with Ethyl Acetate (3 x 20 mL). Wash organic layer with brine, dry over anhydrous Na₂SO₄.

-

Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Hexane:EtOAc 9:1).

-

-

Validation: Product should appear as a white solid, MP 75–76 °C.

Protocol B: HPLC Purity Assessment

Objective: Quantify purity >98% for SAR studies.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient: 50% B to 95% B over 15 minutes. Hold 95% B for 5 min.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic absorption) and 280 nm.

-

Expected Retention: Late eluting (approx. 12-14 min) due to high lipophilicity.

Biological Relevance & SAR Context

The this compound scaffold is a bioisostere of the 1,2-diarylpyrazole motif found in Celecoxib and other COX-2 inhibitors.

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold.

-

C2-Phenyl: Critical for occupying the hydrophobic channel in COX enzymes or fungal CYP51 sites.

-

C5-Methyl: Prevents metabolic oxidation at the 5-position and induces a non-planar conformation that can improve selectivity between COX-1 and COX-2 isoforms.

References

-

RSC Advances. "One Pot Synthesis of Substituted Imidazopyridine and Thiazoles." Royal Society of Chemistry. Accessed via RSC.org.

-

Scientific Research Publishing. "Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides." International Journal of Organic Chemistry. Accessed via SCIRP.

-

BLD Pharm.[3][4] "Product Datasheet: this compound (CAS 14229-93-7)." BLD Pharm Catalog.

-

Sigma-Aldrich.[5][6] "Product Search: Diphenylthiazole Derivatives." Merck KGaA.

Sources

- 1. rsc.org [rsc.org]

- 2. 2-Methyl-4,5-diphenylthiazole | C16H13NS | CID 77365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 344333-88-6|4-(Chloromethyl)-5-methyl-2-(p-tolyl)thiazole|BLD Pharm [bldpharm.com]

- 4. 84302-57-8|5-Cyano-2-methyl-4-phenylthiazole|BLD Pharm [bldpharm.com]

- 5. 2-甲基-4,5-二苯基噻唑 | Sigma-Aldrich [sigmaaldrich.com]

- 6. 5-Methyl-4-Phenyl-2-(2-thienyl)-thiazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

synthesis mechanism of 5-Methyl-2,4-diphenylthiazole

Executive Summary

This technical guide provides a comprehensive analysis of the synthesis of 5-Methyl-2,4-diphenylthiazole , a trisubstituted thiazole scaffold critical in medicinal chemistry for its utility as a pharmacophore in antimicrobial, anti-inflammatory, and anticancer agents.

The protocol detailed herein utilizes the Hantzsch Thiazole Synthesis , the industry-standard method for constructing 1,3-thiazoles. Unlike generic procedures, this guide focuses on the mechanistic causality driving the reaction—specifically the regioselective condensation of thiobenzamide with 2-bromo-1-phenylpropan-1-one (2-bromopropiophenone). We explore the kinetic and thermodynamic factors ensuring the formation of the 2,4-diphenyl-5-methyl isomer over potential byproducts, providing a self-validating workflow for high-purity synthesis.

Chemical Identity & Properties

Before initiating synthesis, the target molecule must be strictly defined to ensure analytical alignment.

| Property | Specification |

| IUPAC Name | 5-Methyl-2,4-diphenyl-1,3-thiazole |

| Molecular Formula | |

| Molecular Weight | 251.35 g/mol |

| CAS Number | 13623-11-5 (Isomer Specific) |

| Physical State | Crystalline Solid (Pale Yellow/White) |

| Solubility | Soluble in DCM, Chloroform, Hot Ethanol; Insoluble in Water |

Retrosynthetic Analysis

To understand the synthesis, we must first deconstruct the molecule. The Hantzsch synthesis disconnects the thiazole ring at the S1–C5 and N3–C4 bonds.

-

Fragment A (N-C-S): The N-C2-S moiety is derived from a thioamide. Since C2 bears a phenyl group, the precursor is Thiobenzamide .

-

Fragment B (C-C): The C4-C5 backbone is derived from an

-haloketone.-

C4 bears a Phenyl group (originating from the carbonyl carbon).

-

C5 bears a Methyl group (originating from the

-carbon). -

Precursor: 2-Bromo-1-phenylpropan-1-one (also known as

-bromopropiophenone).

-

Strategic Logic: The reaction is driven by the high nucleophilicity of the sulfur atom and the electrophilicity of the

Deep Dive: Reaction Mechanism

The formation of this compound proceeds through three distinct mechanistic phases. Understanding these phases allows the chemist to troubleshoot low yields or impurities.

Phase 1: S-Alkylation (Nucleophilic Substitution)

The sulfur atom of the thiobenzamide acts as a nucleophile, attacking the

-

Key Insight: This step is rapid. The use of a polar protic solvent like ethanol stabilizes the transition state and the leaving bromide ion.

Phase 2: Cyclization (Nucleophilic Addition)

The nitrogen of the thioimidate intermediate attacks the carbonyl carbon. This is a 5-exo-trig cyclization (favored by Baldwin's rules), forming a 4-hydroxythiazoline intermediate.

-

Key Insight: This step is reversible. High temperatures (reflux) are required to push the equilibrium forward toward the next step.

Phase 3: Aromatization (Dehydration)

The hydroxythiazoline intermediate undergoes acid-catalyzed dehydration (often utilizing the HBr generated in situ) to eliminate a water molecule. This establishes the aromatic sextet of the thiazole ring.

-

Thermodynamic Driver: The formation of the stable aromatic system is the irreversible driving force of the reaction.

Mechanistic Visualization

Figure 1: Step-wise mechanistic pathway of the Hantzsch condensation yielding this compound.

Experimental Protocol

This protocol is designed for a 10 mmol scale . It is a self-validating system: the precipitation of the product indicates successful cyclization.

Materials

-

Thiobenzamide: 1.37 g (10 mmol)

-

2-Bromo-1-phenylpropan-1-one: 2.13 g (10 mmol)

-

Note: Ensure this reagent is fresh. Old stocks may degrade to releasing HBr, turning dark.

-

-

Ethanol (Absolute): 20 mL

-

Ammonium Hydroxide (25%): For neutralization.

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.37 g of thiobenzamide in 20 mL of absolute ethanol.

-

Addition: Add 2.13 g of 2-bromo-1-phenylpropan-1-one dropwise or in small portions to the stirring solution.

-

Observation: The solution may warm slightly due to the exothermic alkylation (Phase 1).

-

-

Reaction: Attach a reflux condenser. Heat the mixture to reflux (

) for 2–3 hours .-

Validation: The reaction mixture typically turns from colorless/pale yellow to a deeper yellow. Thin Layer Chromatography (TLC) (Hexane:EtOAc 4:1) should show the disappearance of thiobenzamide.

-

-

Precipitation: Allow the reaction mixture to cool to room temperature. Often, the hydrobromide salt of the thiazole will crystallize out.

-

If no precipitate: Concentrate the solvent to half volume under reduced pressure.

-

-

Neutralization (Critical): The product exists as an HBr salt. To obtain the free base:

-

Pour the reaction mixture into 100 mL of ice-cold water.

-

Basify with Ammonium Hydroxide until pH ~8–9.

-

The free base this compound will precipitate as a solid.

-

-

Workup: Filter the solid using a Buchner funnel. Wash with cold water (

mL) to remove ammonium bromide byproducts. -

Purification: Recrystallize the crude solid from hot ethanol.

-

Yield Expectation: 75–85%.

-

Purity Check: Melting point should be sharp (approx. range depending on polymorph, typically >100°C for similar derivatives, verify against standard).

-

Process Optimization & Troubleshooting

| Issue | Root Cause | Corrective Action |

| Dark/Tarred Product | Oxidation of thiobenzamide or overheating. | Perform reaction under Nitrogen atmosphere. Ensure oil bath is not >100°C. |

| Low Yield | Incomplete dehydration (Phase 3). | Increase reflux time. Add a catalytic amount of drying agent or molecular sieves (rarely needed in EtOH reflux). |

| Lachrymatory Effect | Volatility of | Handle 2-bromopropiophenone strictly in a fume hood. Quench glassware with dilute NaOH before cleaning. |

| Starting Material Remains | Nucleophile degradation. | Thioamides can hydrolyze.[1] Ensure Ethanol is dry (absolute) to prevent hydrolysis of the imine intermediate. |

References

- Hantzsch Thiazole Synthesis Mechanism Source: Comprehensive Organic Name Reactions and Reagents.

Sources

Strategic Biological Profiling of Novel Thiazole Derivatives

From In Silico De-Risking to Mechanistic Validation

Executive Summary

The thiazole scaffold (

This guide provides a rigorous, self-validating workflow for biologically characterizing novel thiazole derivatives. It moves beyond generic screening to focus on identifying high-quality hits while eliminating false positives early in the pipeline.

Phase 1: In Silico De-Risking & Rational Design

Before wet-lab synthesis, computational validation is essential to prioritize structures with drug-like properties and minimize attrition.

Molecular Docking & Target Selection

Thiazoles frequently act as ATP-competitive inhibitors of kinase domains.

-

Primary Targets: EGFR (PDB: 1M17), VEGFR-2 (PDB: 4ASD), and microbial DNA Gyrase B (PDB: 6F86).[1]

-

Binding Mode: The nitrogen at position 3 often serves as a hydrogen bond acceptor for the hinge region of kinases.

-

Protocol:

-

Prepare ligands using energy minimization (MMFF94 force field).

-

Validate the docking protocol by re-docking the co-crystallized ligand (RMSD must be

). -

Filter compounds based on binding energy (

kcal/mol) and specific interactions (e.g., H-bond with Met793 in EGFR).

-

ADMET Prediction (PAINS Filtering)

Thiazoles can occasionally act as Pan-Assay Interference Compounds (PAINS).[1]

-

Action: Run structures through SwissADME or FAF-Drugs4 to flag potential PAINS (e.g., ene-rhodanine motifs).

-

Solubility Prediction: Calculate

. Thiazoles with predicted

Phase 2: Primary In Vitro Screening (The "Go/No-Go" Decision)

The Cytotoxicity Trap: MTT vs. SRB

CRITICAL WARNING: Thiazole derivatives often possess intrinsic reducing potential. They can chemically reduce MTT tetrazolium salts to purple formazan in the absence of viable cells, leading to false indications of cell viability (underestimation of toxicity).

Validated Protocol: Sulforhodamine B (SRB) Assay

To avoid the MTT false-positive artifact, the SRB assay (which measures protein content) is the authoritative standard for thiazoles.

Workflow:

-

Seeding: Seed cancer cells (e.g., MCF-7, A549) at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Add thiazole derivatives (0.1 – 100

M). Ensure final DMSO concentration is -

Fixation: After 48h, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C. This step stops all metabolism, unlike MTT.[1]

-

Staining: Wash with water, dry, and stain with 0.4% SRB in 1% acetic acid for 30 min.[1]

-

Solubilization: Wash with 1% acetic acid to remove unbound dye. Solubilize bound dye with 10 mM Tris base (pH 10.5).

-

Measurement: Read OD at 510 nm.

Data Output:

Calculate % Growth Inhibition and

| Assay Type | Target | Thiazole Suitability | Risk Factor |

| MTT/MTS | Mitochondrial Reductase | Low | High risk of chemical reduction (False Negative Cytotoxicity). |

| SRB | Cellular Protein | High | Low; requires fixation (endpoint only). |

| ATP (CellTiter-Glo) | ATP Content | High | High sensitivity; expensive. |

Antimicrobial Screening (MIC Determination)

Follow CLSI M07 guidelines strictly.

-

Inoculum: Adjust to

CFU/mL. -

Solvent Control: Run a DMSO control lane. Thiazoles are lipophilic; precipitation in Muller-Hinton Broth (MHB) causes light scattering, mimicking bacterial growth.

-

Readout: Use Resazurin dye (0.015%) as a growth indicator if precipitation is visible. Blue

Pink indicates growth.

Phase 3: Mechanistic Validation (The "How")[1]

Once a "hit" (

Kinase Inhibition Profiling (EGFR/VEGFR)

Thiazoles are classic ATP-mimetics.

-

Assay: ADP-Glo™ or Z´-LYTE™ Kinase Assay.

-

Logic: If the compound inhibits cell growth but fails the kinase assay, the mechanism is likely off-target (e.g., mitochondrial disruption or tubulin binding).[1]

Visualization of Signaling Blockade

The following diagram illustrates where potent thiazole derivatives typically intercept the EGFR signaling cascade, preventing downstream proliferation.

Figure 1: Mechanism of Action.[2][3][4][5] Thiazole derivatives competitively bind to the ATP-binding pocket of EGFR, halting the RAS/RAF/MEK/ERK phosphorylation cascade.

Phase 4: Structural-Activity Relationship (SAR) Synthesis

Based on recent high-impact studies (2024-2025), the following substitution patterns drive potency:

| Position | Optimal Substituent | Biological Effect |

| C2 | Hydrazinyl / Amide Linker | Increases flexibility and H-bond donor capacity (for Glu762 interaction). |

| C4 | p-Fluorophenyl or p-Methoxyphenyl | Enhances lipophilicity and |

| C5 | Electron-withdrawing group ( | Increases acidity of the thiazole ring; often correlates with higher antimicrobial activity. |

Phase 5: The Screening Workflow

This flowchart represents the mandatory decision gates for validating a novel thiazole lead.

Figure 2: The Critical Path. Note the early rejection of PAINS and the requirement for mechanistic validation before lead declaration.

References

-

Mishra, S., & Sahu, A. (2024).[1][6][7] Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity.[4][7][8][9] Letters in Drug Design & Discovery.

-

Shinde, S.S., et al. (2025).[1] Advancing EGFR-targeted anticancer strategies: the potential of thiazole, pyrazole, and thiazole–pyrazole hybrids.[10] Future Journal of Pharmaceutical Sciences.

-

BenchChem Application Note. (2024). False positive results with MTT assay for Thiazole-Based Compounds. BenchChem Protocols.

-

Clinical and Laboratory Standards Institute (CLSI). (2025). M100: Performance Standards for Antimicrobial Susceptibility Testing, 35th Edition.[1][11] CLSI.[11]

-

Abdel-Maksoud, M.S., et al. (2022).[1][5] Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition.[12][13] Symmetry, 14(9), 1814.[1] [1]

-

Kassab, R.M., et al. (2021).[1][14] Synthesis and In-silico Studies of New Bis-thiazole Derivatives and Their Preliminary Antimicrobial Activity.[14][15] Arabian Journal of Chemistry. [1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 12. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

Technical Whitepaper: Rational Design and Synthetic Pathways for 5-Methyl-2,4-diphenylthiazole Scaffolds

Executive Summary & Pharmacophore Analysis

The 2,4,5-trisubstituted thiazole core represents a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for pyridine and imidazole rings in various kinase inhibitors, COX-2 inhibitors, and antimicrobial agents.

This guide focuses specifically on 5-Methyl-2,4-diphenylthiazole . Unlike its 2,4-disubstituted counterparts, the C5-methyl group introduces critical steric constraints that restrict bond rotation, potentially locking the molecule into a bioactive conformation. Furthermore, the C5-methyl moiety increases lipophilicity (

Structural Logic and SAR Targets

The design strategy relies on the Hantzsch Thiazole Synthesis, allowing independent modulation of three vectors:

-

Region A (C2-Phenyl): Derived from the thioamide. Modulates electronic affinity and hydrogen bond acceptor capability.

-

Region B (C4-Phenyl): Derived from the

-haloketone.[1] Controls -

Region C (C5-Methyl): Provides a hydrophobic anchor and metabolic stability (blocking C5-oxidation).

Retrosynthetic Analysis & Mechanism

The most robust route to this compound is the condensation of Thiobenzamide with 2-Bromo-1-phenylpropan-1-one (also known as

Mechanistic Pathway (DOT Visualization)

The following diagram details the reaction mechanism, highlighting the critical transition from the acyclic intermediate to the aromatic thiazole.

Figure 1: Step-wise mechanistic flow of the Hantzsch synthesis leading to the target scaffold.

Optimized Synthetic Protocol (Self-Validating System)

This protocol is designed for reproducibility and scalability. It includes "Checkpoints" to validate progress before moving to the next step.

Materials

-

Reagent A: Thiobenzamide (1.0 equiv)

-

Reagent B: 2-Bromo-1-phenylpropan-1-one (1.1 equiv)

-

Solvent: Ethanol (Absolute)[2]

-

Catalyst: None required for reflux; catalytic amount of Piperidine or

can accelerate difficult couplings.

Method A: Conventional Reflux (Gram-Scale)

-

Setup: Dissolve Thiobenzamide (10 mmol, 1.37 g) in Ethanol (20 mL) in a round-bottom flask.

-

Addition: Add 2-Bromo-1-phenylpropan-1-one (11 mmol, 2.34 g) dropwise over 10 minutes at room temperature.

-

Checkpoint 1: The solution may turn slightly yellow/orange. If immediate precipitation occurs, add more ethanol.

-

-

Reaction: Reflux the mixture at 78°C for 4–6 hours.

-

Monitoring: Check TLC (Mobile phase: Hexane:Ethyl Acetate 8:2). Reactant A (

) should disappear; Product spot will be higher (

-

-

Workup (Self-Validating):

-

Cool the reaction to room temperature.

-

Crucial Step: The hydrobromide salt of the thiazole often precipitates. Filter this solid.

-

To obtain the free base, suspend the solid in water and neutralize with 10%

or -

Extract with Ethyl Acetate (

mL), dry over

-

Method B: Microwave-Assisted (High-Throughput)

-

Conditions: Irradiation at 100–120°C, 150W for 10–15 minutes in Ethanol.

-

Advantage: Significantly reduces reaction time and suppresses side reactions (e.g., oxidative dimerization of thioamide).

Comparative Efficiency Table

| Parameter | Conventional Reflux | Microwave Assisted |

| Reaction Time | 4–6 Hours | 10–20 Minutes |

| Yield (Isolated) | 75–85% | 88–94% |

| Solvent Usage | High (20-50 mL) | Low (2-5 mL) |

| Energy Efficiency | Low | High |

Purification & Characterization Standards

To ensure the compound is suitable for biological screening, it must meet specific purity criteria.

Purification Strategy

-

Recrystallization: The crude solid is typically recrystallized from hot Ethanol or an Ethanol/Water (9:1) mixture.

-

Protocol: Dissolve crude in min. boiling ethanol. Add water dropwise until turbidity persists. Cool slowly to 4°C.

-

-

Chromatography: If oil persists, use Flash Column Chromatography (Silica Gel 60). Gradient: 100% Hexane

90:10 Hexane/EtOAc.

Spectroscopic Validation (Expected Data)[2]

-

1H NMR (CDCl3, 400 MHz):

- 2.45–2.55 ppm (s, 3H, CH3 at C5). Diagnostic Peak.

- 7.30–8.00 ppm (m, 10H, Ar-H ).

-

Absence: No peak around 5.0–6.0 ppm (indicates successful dehydration of the hydroxy-thiazoline intermediate).

-

Mass Spectrometry (ESI+):

-

Molecular Ion

expected at

-

Analog Design & SAR Expansion

Once the core synthesis is mastered, the workflow shifts to library generation. The following decision tree guides the selection of substituents to modulate biological properties.

Figure 2: SAR decision matrix for optimizing biological activity based on phenyl ring substitution.

Emerging Synthetic Strategies

For advanced diversification, C-H Activation is replacing traditional condensation for late-stage functionalization. Palladium-catalyzed C-H arylation at the C5 position (if the methyl group is replaced by H) or direct functionalization of the phenyl rings allows for rapid analog generation without rebuilding the thiazole core from scratch.

References

-

Hantzsch Thiazole Synthesis Mechanism & Applications Source: Organic Chemistry Portal URL:[Link]

-

2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design Source: Current Topics in Medicinal Chemistry (via NIH/PubMed) URL:[Link]

-

Synthesis and Biological Evaluation of Thiazole Derivatives Source: MDPI (Molecules) URL:[Link]

-

Microwave-Assisted Synthesis of Thiazoles Source: Journal of Chemistry (Hindawi) URL:[Link]

Sources

A Technical Guide to the Therapeutic Targeting Potential of Diphenylthiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the diphenylthiazole scaffold as a source of novel therapeutic agents. With full editorial control, this document is structured to offer a comprehensive technical overview, grounded in scientific literature, for professionals in drug discovery and development. We will delve into the core mechanisms of action, present detailed experimental validation protocols, and synthesize key data to illuminate the therapeutic landscape of these promising compounds.

The Diphenylthiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 2,4-diphenylthiazole core is a heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigid, planar structure provides a robust scaffold for functionalization, allowing for the precise orientation of substituents to interact with various biological targets. This inherent "drug-likeness" has positioned diphenylthiazole derivatives as promising candidates across multiple therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions.

Key Therapeutic Area: Oncology

Diphenylthiazole derivatives have demonstrated significant potential as anticancer agents, often exhibiting multi-targeted mechanisms of action that can overcome the complexities of cancer cell signaling.[1][2]

Molecular Target: Receptor and Non-Receptor Tyrosine Kinases

Many cancers are driven by the aberrant activity of protein kinases. Diphenylthiazole compounds have been shown to effectively inhibit key players in oncogenic signaling pathways.

-

Epidermal Growth Factor Receptor (EGFR): Overexpression and mutation of EGFR are common in various cancers, leading to uncontrolled cell proliferation. Specific diphenylthiazole derivatives have shown remarkable inhibitory activity against EGFR. For instance, compound 17b from a synthesized series demonstrated an IC50 value of 0.2µM against EGFR, highlighting its potential for development as a targeted anticancer agent.[1]

-

BRAF Kinase: The BRAF V600E mutation is a well-established driver in melanoma and other cancers. Diphenylthiazole compounds have been identified as good inhibitors of BRAF, with compounds 10b and 17b exhibiting IC50 values of 1.3µM and 1.7µM, respectively.[1] This suggests a role for these compounds in treating BRAF-mutant tumors.

Signaling Pathway: The PI3K/Akt/mTOR Cascade

A critical pathway often dysregulated in cancer is the PI3K/Akt/mTOR signaling cascade, which governs cell growth, proliferation, and survival. Diphenylthiazole compounds can indirectly influence this pathway by targeting upstream activators like EGFR.

Caption: Inhibition of EGFR by diphenylthiazole compounds.

Molecular Target: Cyclooxygenase-2 (COX-2)

A strong correlation exists between chronic inflammation and cancer.[3] The enzyme COX-2 is often overexpressed in tumor tissues and contributes to tumorigenesis by producing prostaglandins, which can promote cell proliferation, inhibit apoptosis, and stimulate angiogenesis.[3][4] Several diphenylthiazole derivatives have been designed as selective COX-2 inhibitors, demonstrating a dual anti-inflammatory and anticancer effect.[4]

Key Therapeutic Area: Neurodegenerative Diseases

The multifactorial nature of neurodegenerative diseases like Alzheimer's presents an opportunity for multi-target drugs. Thiazole-based compounds are being explored for their ability to modulate key pathological processes.[5]

Molecular Target: Cholinesterases (AChE and BuChE)

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive deficits.[6] Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can increase acetylcholine levels. Certain N-phenylthiazol-2-amine derivatives have shown potent inhibition of both enzymes. For example, N-(2,3-dimethylphenyl)thiazol-2-amine exhibited an exceptionally low IC50 value of 0.009 µM against AChE.[6]

Other Potential Neuroprotective Targets

The thiazole scaffold shows promise against other targets implicated in Alzheimer's disease pathology:[5][7]

-

Beta-secretase 1 (BACE1): This enzyme is crucial for the production of amyloid-beta peptides, which form the characteristic plaques in Alzheimer's brains.[7]

-

Glycogen Synthase Kinase-3β (GSK-3β): This kinase is involved in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles.[5]

Key Therapeutic Area: Antimicrobial Agents

The rise of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. Diphenylthiazole derivatives have emerged as a promising class of compounds with both antibacterial and antifungal activities.

Antibacterial Targets

Some phenylthiazole compounds have demonstrated potent activity against vancomycin-resistant enterococci (VRE) by targeting cell wall synthesis.[8][9] Transposon mutagenesis studies have suggested that these compounds may inhibit enzymes such as undecaprenyl diphosphate phosphatase (UPPP), a critical component in the peptidoglycan synthesis pathway.[8][9]

Antifungal Targets

The primary target for many antifungal diphenylthiazole derivatives is lanosterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[10][11] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[10]

Experimental Validation Workflows

To assess the therapeutic potential of novel diphenylthiazole compounds, a cascade of in vitro assays is essential. Below are detailed protocols for key experiments.

Workflow for Anticancer Drug Screening

Caption: A typical workflow for screening anticancer compounds.

Protocol: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[2] The amount of formazan produced is proportional to the number of viable cells.[2]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the diphenylthiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[3]

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[3]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[13]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[12]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2][14]

-

Absorbance Measurement: Mix gently to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: In Vitro BRAF Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of BRAF kinase.

Principle: The assay measures the phosphorylation of a substrate by BRAF kinase. The amount of phosphorylation is typically quantified using a luminescence-based method where the amount of ATP remaining after the kinase reaction is measured. A decrease in luminescence indicates higher kinase activity, and vice versa.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 5x Kinase Buffer (e.g., 250 mM HEPES, pH 7.5, 50 mM MgCl2, 5 mM EGTA, 0.05% Brij-35).[15]

-

Prepare a solution of the substrate (e.g., kinase-dead MEK) in 1x Kinase Buffer.[16]

-

Prepare a solution of ATP at the desired concentration (e.g., 10 µM) in 1x Kinase Buffer.[17]

-

Dilute purified recombinant BRAF enzyme to the working concentration (e.g., 2.5 ng/µL) in 1x Kinase Buffer.[17]

-

Prepare serial dilutions of the diphenylthiazole inhibitor in 1x Kinase Buffer (with a constant final DMSO concentration, typically <1%).

-

-

Assay Plate Setup (96-well format):

-

Add 5 µL of the inhibitor solution to the "Test Inhibitor" wells.

-

Add 5 µL of Diluent Solution (buffer with DMSO) to the "Positive Control" (enzyme, no inhibitor) and "Blank" (no enzyme) wells.[17]

-

-

Master Mix Preparation: Prepare a master mix containing the 5x Kinase Buffer, ATP, and substrate. Add 25 µL of this master mix to all wells.[17]

-

Enzyme Addition:

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.[17]

-

Detection:

-

Measurement: Measure the luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive and blank controls to determine the IC50 value.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative diphenylthiazole derivatives against various therapeutic targets.

| Compound ID | Therapeutic Target | Cell Line / Assay Type | IC50 (µM) | Reference |

| 17b | EGFR | Enzyme Assay | 0.2 | [1] |

| 10b | EGFR | Enzyme Assay | 0.4 | [1] |

| 10b | BRAF | Enzyme Assay | 1.3 | [1] |

| 17b | BRAF | Enzyme Assay | 1.7 | [1] |

| 15b | COX-2 | Enzyme Assay | - (Good Inhibition) | [4] |

| 8a | Anticancer | MCF-7 (Breast Cancer) | 4.0 | [3] |

| 8a | Anticancer | HT-29 (Colon Cancer) | 2.0 | [3] |

| 8a | Anticancer | A549 (Lung Cancer) | 0.6 | [3] |

| 3j | Acetylcholinesterase (AChE) | Enzyme Assay | 0.009 | [6] |

| 3j | Butyrylcholinesterase (BuChE) | Enzyme Assay | 0.646 | [6] |

Conclusion and Future Directions

The diphenylthiazole scaffold is a versatile and privileged structure in drug discovery, yielding compounds with potent and often multi-targeted activities against cancer, neurodegenerative diseases, and microbial pathogens. The demonstrated inhibition of key targets such as EGFR, BRAF, and COX-2 provides a strong rationale for the continued development of these compounds as anticancer agents. Furthermore, their potent inhibition of cholinesterases and potential to modulate BACE1 and GSK-3β make them attractive candidates for addressing the complex pathology of Alzheimer's disease.

Future research should focus on optimizing the selectivity and pharmacokinetic properties of these derivatives to enhance their therapeutic index. Structure-activity relationship (SAR) studies, guided by computational modeling and the detailed experimental workflows outlined in this guide, will be crucial for designing next-generation diphenylthiazole-based therapeutics.

References

-

Abdelazeem, A. H., El-Saadi, M. T., Said, E. G., Youssif, B. G. M., Omar, H. A., & El-Moghazy, S. M. (2017). Novel diphenylthiazole derivatives with multi-target mechanism: Synthesis, docking study, anticancer and anti-inflammatory activities. Bioorganic Chemistry, 75, 127-138. [Link]

-

El-Moghazy, S. M., et al. (2017). Exploring the Anticancer and Anti-Inflammatory Activities of Novel Diphenylthiazole-Amino Acid Conjugates. Journal of Applied Pharmaceutical Science, 7(07), 053-059. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Abdelazeem, A. H., et al. (2014). Design, synthesis and biological evaluation of novel diphenylthiazole-based cyclooxygenase inhibitors as potential anticancer agents. Bioorganic Chemistry, 57, 76-84. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

-

Khan, I., et al. (2015). Cholinesterase Inhibitory Activities of N-Phenylthiazol-2-Amine Derivatives and their Molecular Docking Studies. Medicinal Chemistry, 11(7), 666-673. [Link]

-

BPS Bioscience. (n.d.). BRAF (WT) Kinase Assay Kit. [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]

-

Mohammad, H., et al. (2017). Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci. Scientific Reports, 7, 44089. [Link]

-

The Biomics. (2020, June 10). AKT/PKB Signaling Pathway | PI3k Signaling [Video]. YouTube. [Link]

-

Sarchami, T., et al. (2021). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Research in Pharmaceutical Sciences, 16(5), 433-448. [Link]

-

Luo, Z., et al. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. European Journal of Medicinal Chemistry, 296, 117817. [Link]

-

CUSABIO. (n.d.). PI3K-Akt Signaling Pathway and Cancer. [Link]

-

Vassar, R. (2014). Targeting the β secretase BACE1 for Alzheimer's disease therapy. The Lancet Neurology, 13(2), P209-218. [Link]

-

Shi, D. H., et al. (2021). Synthesis, characterization, crystal structures, and the biological evaluation of 2-phenylthiazole derivatives as cholinesterase inhibitors. Journal of Chemical Research, 45(5-6), 572-581. [Link]

-

Clarivate. (2025). Chinese scientists unveil new CYP51 inhibitor with broad-spectrum antifungal activity. [Link]

-

ResearchGate. (n.d.). Design of our novel compounds as GSK3β inhibitors. [Link]

-

Sardar, S., et al. (2020). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 10(49), 29331-29341. [Link]

-

Mohammad, H., et al. (2017). Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity in Vitro and in Vivo against Vancomycin-Resistant Enterococci. ACS infectious diseases, 3(6), 437–444. [Link]

-

Luo, Z., et al. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. European Journal of Medicinal Chemistry, 296, 117817. [Link]

-

Lavoie, H., et al. (2020). An In Vitro BRAF Activation Assay Elucidates Molecular Mechanisms Driving Disassembly of the Autoinhibited BRAF State. Biochemistry, 59(21), 1994-2005. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Cholinesterase Inhibitory Activities of N-Phenylthiazol-2-Amine Derivatives and their Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity in Vitro and in Vivo against Vancomycin-Resistant Enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. clyte.tech [clyte.tech]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. An In Vitro BRAF Activation Assay Elucidates Molecular Mechanisms Driving Disassembly of the Autoinhibited BRAF State - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bpsbioscience.com [bpsbioscience.com]

Theoretical Elucidation of 5-Methyl-2,4-diphenylthiazole: Electronic Structure & Reactivity Protocols

Executive Summary & Strategic Importance

The thiazole pharmacophore is a cornerstone in medicinal chemistry, serving as the core scaffold for diverse therapeutics ranging from NSAIDs (Meloxicam) to antineoplastics (Tiazofurin). Among these, 5-Methyl-2,4-diphenylthiazole represents a critical trisubstituted derivative where the interplay between the electron-rich thiazole ring and the steric bulk of phenyl substituents dictates its bioactivity and solid-state properties.

This guide provides a rigorous theoretical framework for analyzing the electronic structure of this compound. Unlike simple disubstituted systems, the presence of the 5-methyl group introduces specific steric torsion against the 4-phenyl ring, altering the conjugation pathway and, consequently, the Frontier Molecular Orbitals (FMOs). This document outlines the ab initio and Density Functional Theory (DFT) protocols required to accurately model these phenomena, providing a self-validating workflow for researchers.

Computational Methodology: The "Gold Standard" Protocol

To ensure high-fidelity results that correlate with experimental X-ray diffraction and spectroscopic data, a specific level of theory must be employed. The following protocol is designed to balance computational cost with electronic accuracy.

Theoretical Framework Selection

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1] This hybrid functional is the industry standard for organic heterocycles, providing accurate vibrational frequencies and reliable geometries.

-

Basis Set: 6-311++G(d,p) .[1][2][3]

-

Why: The split-valence triple-zeta basis set (6-311) captures the flexibility of the valence electrons. The diffuse functions (++) are non-negotiable for thiazoles due to the lone pairs on Nitrogen and Sulfur, which often engage in long-range non-covalent interactions.

-

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model). Gas-phase calculations often fail to predict the dipole moment changes relevant to drug-receptor binding.

Computational Workflow Diagram

The following Graphviz diagram visualizes the logical flow of the computational study, from initial geometry construction to reactivity prediction.

Figure 1: Step-by-step computational workflow for validating the electronic structure of thiazole derivatives.

Geometric & Structural Analysis

The geometry of this compound is defined by the planarity—or lack thereof—between the central thiazole ring and the two phenyl substituents.

Steric Torsion and Conjugation

While the 2-phenyl ring typically maintains high coplanarity with the thiazole core (dihedral angle

-

Predicted Dihedral Angle (4-Ph): DFT studies on similar analogues (e.g., 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole) suggest a significant twist, often between 30° and 50° .

-

Impact: This deplanarization breaks the extended conjugation, raising the HOMO-LUMO gap compared to a fully planar system.

Key Structural Parameters (Simulated)

The following table summarizes the expected bond lengths and angles derived from B3LYP/6-311++G(d,p) calculations, validated against crystallographic data of analogues.

| Parameter | Bond/Angle | Theoretical Value (Å/°) | Experimental Insight (Analogues) |

| Bond Length | C2–N3 | 1.30 – 1.32 Å | Typical C=N double bond character. |

| Bond Length | C5–S1 | 1.73 – 1.75 Å | Single bond character, elongated by S atom radius. |

| Bond Angle | C2–N3–C4 | 110.5° | Characteristic of the 5-membered thiazole ring. |

| Dihedral | S1–C2–C(Ph)–C(Ph) | < 10.0° | 2-Phenyl is nearly coplanar. |

| Dihedral | C5–C4–C(Ph)–C(Ph) | 35.0° – 45.0° | Critical: 4-Phenyl twists to avoid 5-Methyl. |

Electronic Properties & Reactivity Descriptors

Understanding the electronic distribution is vital for predicting how this molecule interacts with biological targets (e.g., enzyme active sites).

Frontier Molecular Orbitals (FMOs)

The HOMO (Highest Occupied Molecular Orbital) acts as the electron donor, while the LUMO (Lowest Unoccupied Molecular Orbital) acts as the acceptor.

-

HOMO Location: Predominantly localized on the Thiazole ring and the 2-Phenyl group (due to better conjugation).

-

LUMO Location: Often shifts towards the 4-Phenyl ring and the C=N moiety.

-

Energy Gap (

): For this compound, the gap is typically 3.5 – 4.0 eV . A larger gap implies higher chemical hardness (

Molecular Electrostatic Potential (MEP)

The MEP map is a visual guide for non-covalent interactions.

-

Negative Potential (Red): Concentrated on the Nitrogen (N3) atom. This is the primary site for hydrogen bonding with protein residues or protonation.

-

Positive Potential (Blue): Localized on the Methyl protons and the edges of the Phenyl rings .

Global Reactivity Descriptors

Using Koopmans' theorem, we calculate the descriptors that quantify the molecule's behavior.

| Descriptor | Formula | Interpretation for this compound |

| Chemical Hardness ( | High value indicates resistance to charge transfer. | |

| Softness ( | Inverse of hardness; correlates with polarizability.[1][4] | |

| Electrophilicity Index ( | Measures the propensity to accept electrons (Michael acceptor potential). |

Reactivity Logic & Biological Implications[1][4][5]

The electronic structure directly informs the biological mechanism. The following diagram illustrates the causal link between the calculated properties and drug-like behavior.

Figure 2: Causal relationships between electronic structure features and biological activity.

Experimental Validation Protocols

To validate the theoretical model, the following experimental assays are recommended:

-

Single Crystal X-Ray Diffraction (SC-XRD): Essential to confirm the twist angle of the 4-phenyl ring.

-

UV-Vis Spectroscopy: The

absorption will correlate directly with the calculated HOMO-LUMO gap (TD-DFT calculations). -

FT-IR Spectroscopy: Look for the characteristic C=N stretch around 1590–1610 cm⁻¹ . A shift in this frequency compared to unsubstituted thiazole indicates the electronic donation from the methyl group.

References

-

Electronic Structure of Thiazole Derivatives

- Title: Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses.

- Source: Scientific Research Publishing (2024).

-

URL:[Link]

-

Structural Analogues (Crystal Data)

- Title: Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole.

- Source: Acta Crystallographica Section E (2021).

-

URL:[Link]

-

DFT Methodology for Thiazoles

- Title: DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes.

- Source: Molecules (MDPI).

-

URL:[Link]

-

Spectroscopic Validation

Sources

Initial Toxicity Screening of Substituted Diphenylthiazoles: A Tiered Approach to De-Risking Novel Therapeutic Candidates

An In-Depth Technical Guide:

This guide provides a comprehensive framework for the initial toxicity screening of novel substituted diphenylthiazoles. As a class of compounds with significant therapeutic potential, particularly in oncology as demonstrated by Bruton's tyrosine kinase (BTK) inhibitors, a thorough and early assessment of their safety profile is paramount.[1] The preclinical evaluation of a drug candidate's safety is a critical phase in pharmaceutical development.[2] Adopting a "fail fast, fail early" philosophy through a structured, tiered toxicity assessment allows research teams to make informed go/no-go decisions, conserve resources, and prioritize candidates with the most promising safety profiles.[2][3]

This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, cascading workflow, starting with broad, predictive methods and progressing to more specific, mechanistic assays. Each step is designed to build upon the last, providing a progressively clearer picture of a compound's potential liabilities. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and emphasize the creation of self-validating systems to ensure data integrity and trustworthiness.

The Tiered Toxicity Screening Funnel

The initial safety evaluation of substituted diphenylthiazoles is best conceptualized as a multi-tiered funnel. This approach systematically filters a library of compounds, eliminating those with unfavorable characteristics at the earliest and most cost-effective stages.

Caption: A tiered workflow for initial toxicity screening.

Part 1: In Silico Assessment - The Predictive First Pass

Expertise & Rationale: Before committing to costly and time-consuming wet lab experiments, in silico toxicology provides an invaluable first pass.[4] By leveraging computational models, we can predict the potential toxicity of small molecules based on their chemical structure alone.[4][5] This approach uses sophisticated algorithms, including machine learning and Quantitative Structure-Activity Relationship (QSAR) models, which are trained on vast, curated datasets of molecules with known toxicological profiles.[6][7] For diphenylthiazoles, this allows us to flag specific substitutions that might correlate with known toxicophores or confer liabilities such as genotoxicity, hepatotoxicity, or cardiotoxicity before the compound is even synthesized.[4]

Core Methodologies:

-

QSAR Models: These models correlate variations in chemical structure with changes in biological activity or toxicity. For our purposes, we would employ validated models that predict endpoints relevant to drug safety.

-

Structural Alerts: This involves scanning the molecular structure for fragments or motifs that are known to be associated with toxicity, such as the potential for thiazole ring biotransformation into reactive metabolites.[6][8]

-

Machine Learning: Advanced models can predict a wider range of toxicities by learning complex patterns from large datasets, offering a more nuanced prediction than simple rule-based systems.[7]

Caption: In Silico Toxicity Prediction Workflow.

Part 2: In Vitro General Cytotoxicity - The First Experimental Gate

Expertise & Rationale: Following in silico prioritization, the first wet-lab step is to determine the concentration at which a compound exerts a cytotoxic effect. This is a fundamental measure that establishes a compound's potency in killing cells and is essential for guiding the concentration ranges used in all subsequent, more complex assays.[2] In vitro cytotoxicity assays offer a rapid, cost-effective, and high-throughput method to obtain this crucial data.[2][9] We will focus on the MTS assay, a robust colorimetric method that measures the metabolic activity of viable cells.[10]

Data Presentation: IC₅₀ Values of Substituted Diphenylthiazoles

The primary output of this stage is the half-maximal inhibitory concentration (IC₅₀), representing the compound concentration required to inhibit cell viability by 50%.[2] Data should be compiled for at least two cell lines: a relevant cancer cell line (e.g., a B-cell lymphoma line if screening BTK inhibitors) and a standard non-cancerous cell line (e.g., a human liver cell line like HepG2) to assess preliminary selectivity.

| Compound ID | Substitution (R) | IC₅₀ (µM) - Ramos B-cell Lymphoma | IC₅₀ (µM) - HepG2 (Liver) | Selectivity Index (SI = IC₅₀ HepG2 / IC₅₀ Ramos) |

| DPT-001 | -H | 8.60 | >100 | >11.6 |

| DPT-002 | -4-F | 5.25 | 85.3 | 16.2 |

| DPT-003 | -4-Cl | 4.10 | 15.5 | 3.8 |

| DPT-004 | -4-OMe | 12.3 | >100 | >8.1 |

| DPT-005 | -4-NO₂ | 1.80 | 2.5 | 1.4 |

Note: Data are hypothetical and for illustrative purposes only.

Experimental Protocol: MTS Cell Viability Assay

This protocol is designed for a 96-well plate format, which is ideal for screening multiple compounds and concentrations.

1. Cell Culture & Seeding:

- Maintain cell lines (e.g., Ramos, HepG2) in their appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C and 5% CO₂.[2]

- Ensure cell viability is >95% before plating.

- Plate cells in 96-well plates at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in a final volume of 100 µL and allow them to adhere overnight if required.[2][11]

2. Compound Treatment:

- Prepare a stock solution of each diphenylthiazole derivative in DMSO.

- Perform a serial dilution of each compound to create a range of concentrations (e.g., from 0.1 µM to 200 µM).[2]

- Treat the cells with the diluted compounds. Include a vehicle control (DMSO only) and a positive control (e.g., a known cytotoxic agent).

3. Incubation:

- Incubate the plates for a defined exposure period, typically 48 or 72 hours, at 37°C and 5% CO₂.

4. MTS Reagent Addition & Measurement:

- Add 20 µL of a single-solution MTS reagent to each well.[12][13]

- Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.[10][11]

- Gently shake the plate to ensure homogenous color distribution.

- Measure the absorbance at 490 nm using a microplate reader.[10][13]

5. Data Analysis:

- Subtract the background absorbance (media only wells).

- Calculate the percentage of cell viability relative to the vehicle control.

- Plot a dose-response curve (Viability % vs. Log[Concentration]) and use non-linear regression to determine the IC₅₀ value for each compound.

Part 3: Specific Toxicity Assessment - The Mechanistic Deep Dive

Expertise & Rationale: Compounds that pass the general cytotoxicity screen (i.e., show acceptable potency and selectivity) must be evaluated for specific liabilities. Regulatory agencies require a standard battery of tests to assess key risks before a compound can enter clinical trials.[14][15] Our focus will be on three critical areas: hepatotoxicity, cardiotoxicity, and genotoxicity. The selection of these is based on both regulatory precedent and compound class-specific concerns, as thiazole-containing compounds have been associated with liver toxicity.[16][17]

A. Hepatotoxicity Assessment

Given the potential for thiazole-induced liver injury, a focused assessment using a human liver cell model is a crucial step.[16][17] Repeating the cytotoxicity assay with a metabolically competent liver cell line like HepG2 or, ideally, primary human hepatocytes can reveal toxicity that is dependent on metabolic activation. The TruVivo™ system, which mimics liver microarchitecture, offers a more human-relevant model for longer-term studies.[18]

B. Cardiotoxicity: hERG Channel Inhibition

Rationale: Drug-induced inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a leading cause of cardiac arrhythmia (Torsades de Pointes) and has led to the withdrawal of numerous drugs from the market.[19] Therefore, assessing a compound's potential to block this channel is a critical safety checkpoint.[19][20]

Methodology: The hERG binding assay, often utilizing fluorescence polarization, is a reliable, high-throughput method for early-stage screening.[21] It measures the displacement of a fluorescent tracer from the hERG channel by the test compound. This provides a strong correlation with the gold-standard (but lower throughput) patch-clamp electrophysiology studies.[21]

Caption: Principle of the hERG Fluorescence Polarization Assay.

C. Genotoxicity: The Standard Two-Test Battery

Rationale: Genotoxicity tests are designed to detect compounds that can induce genetic damage, a key event in carcinogenesis and heritable diseases.[14][15] A standard battery of tests is required because no single assay can detect all relevant genotoxic mechanisms.[3][14]

1. Bacterial Reverse Mutation Assay (Ames Test)

Causality: The Ames test is a cornerstone of mutagenicity testing.[22] It uses specially engineered strains of Salmonella typhimurium that cannot synthesize the amino acid histidine (his-).[23] The assay tests a compound's ability to cause a mutation that reverts the bacteria to a state where they can produce their own histidine (his+), allowing them to grow on a histidine-free medium.[23][24] An increase in the number of revertant colonies compared to the control indicates the compound is mutagenic.[22] The inclusion of a liver enzyme extract (S9 fraction) is critical, as it mimics mammalian metabolism and can convert a non-mutagenic parent compound into a mutagenic metabolite.[24]

-

Strain Preparation: Grow cultures of the required Salmonella typhimurium tester strains (e.g., TA98, TA100 to detect different mutation types) overnight.

-

Metabolic Activation: Prepare two sets of test tubes for each compound concentration: one with and one without the S9 metabolic activation mix.[24]

-

Exposure: To 2 mL of molten top agar (kept at ~45°C), add the bacterial culture, the test compound (at various concentrations), and either the S9 mix or a buffer.[22]

-

Plating: Quickly mix the contents and pour them onto a minimal glucose agar plate.[22]

-

Incubation: Incubate the inverted plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive (mutagenic) result.

2. In Vitro Micronucleus Assay

Causality: While the Ames test detects gene mutations, the micronucleus assay identifies compounds that cause larger-scale chromosomal damage (clastogenicity) or chromosome loss (aneugenicity).[3] During cell division, chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei form small, separate bodies in the cytoplasm called micronuclei.[3] An increase in the frequency of micronucleated cells after exposure to a compound indicates it is a clastogen or an aneugen. This test is typically performed in mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells).[3]

Part 4: Data Integration and Decision Making

The power of this tiered approach lies in the integration of all data points to form a comprehensive risk assessment. A compound that is non-mutagenic, shows a high IC₅₀ against a liver cell line, does not inhibit the hERG channel, and demonstrates a high selectivity index is a strong candidate to move forward. Conversely, a compound that is positive in the Ames test, highly toxic to liver cells, and blocks the hERG channel should be terminated.

Integrated Toxicity Profile of Diphenylthiazole Leads

| Compound ID | In Silico Genotoxicity Alert | HepG2 IC₅₀ (µM) | hERG Inhibition IC₅₀ (µM) | Ames Test Result (with S9) | Recommendation |

| DPT-001 | No | >100 | >50 | Negative | Advance |

| DPT-002 | No | 85.3 | >50 | Negative | Advance |

| DPT-003 | Yes (Aromatic Amine Precursor) | 15.5 | 8.2 | Equivocal | Optimize/Terminate |

| DPT-004 | No | >100 | 45.1 | Negative | Advance with Caution |

| DPT-005 | Yes (Nitroaromatic) | 2.5 | 1.1 | Positive | Terminate |

Note: Data are hypothetical and for illustrative purposes only.

This integrated view allows for the development of Structure-Toxicity Relationships (STRs). For example, the hypothetical data above suggests that the nitro substitution (DPT-005) is detrimental, leading to general cytotoxicity, hERG blockade, and mutagenicity. The chloro-substitution (DPT-003) reduces the safety window. This information is invaluable for medicinal chemists, guiding the next round of compound design to "engineer out" the toxic liabilities while retaining therapeutic activity.

Caption: Decision-Making Workflow for Lead Candidate Progression.

References

-

Bio-protocol. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Available at: [Link]

-

Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]

-

Ignota Labs. (2023, May 13). Revolutionising Drug Discovery with In Silico Toxicology Screening. Available at: [Link]

-

Toxometris.ai. (n.d.). In Silico Toxicology in Drug Development. Available at: [Link]

-

LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Available at: [Link]

-

Reaction Biology. (n.d.). Herg Assay Services. Available at: [Link]

-

European Medicines Agency. (n.d.). A Standard Battery for Genotoxicity Testing of Pharmaceuticals. Available at: [Link]

-

Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Available at: [Link]

-

Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Available at: [Link]

-

Walsh Medical Media. (2015, September 7). Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. Available at: [Link]

-

Greenstone Biosciences. (n.d.). CARTOX (hERG Toxicity Assay). Available at: [Link]

-

Wikipedia. (n.d.). Ames test. Available at: [Link]

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Available at: [Link]

-

PubMed. (2024, January 30). MolToxPred: small molecule toxicity prediction using machine learning approach. Available at: [Link]

- Unknown Source. (2024, October 13). The Ames Test. Link not verifiable.

-

PubMed. (2008, June 15). Update on in vitro cytotoxicity assays for drug development. Available at: [Link]

-

Pharmaron. (n.d.). Genetic Toxicology. Available at: [Link]

-

NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

- Unknown Source. (n.d.). MTS assay in THP-1 cells. Link not verifiable.

-

PozeSCAF. (2024, September 30). In Silico Toxicity Prediction. Available at: [Link]

-

JSciMed Central. (2018, May 18). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. Available at: [Link]

-

The Rockefeller University. (n.d.). A cell-free, high-throughput hERG safety assay. Available at: [Link]

-

Biblioteka Nauki. (n.d.). The Ames test: a methodological short review. Available at: [Link]

-

European Medicines Agency. (2008). ICH Topic S2 (R1) Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals. Available at: [Link]

-

Metrion Biosciences. (2026, January 20). hERG screening using high quality electrophysiology assays. Available at: [Link]

-

Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Available at: [Link]

- Unknown Source. (2015, May 1).

-

Linknovate. (n.d.). Toxicity Screening: 7 Strategies for Preclinical Research. Available at: [Link]

-

Medical Laboratory Journal. (2015, November 25). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. Available at: [Link]

-

ResearchGate. (2025, August 7). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. Available at: [Link]

-

DZARC. (2025, May 8). Current approaches to toxicity profiling in early-stage drug development. Available at: [Link]

-

NIH. (n.d.). Toxicological screening - PMC. Available at: [Link]

-

PubMed. (2019, September 15). Discovery and structure-activity relationship of novel diphenylthiazole derivatives as BTK inhibitor with potent activity against B cell lymphoma cell lines. Available at: [Link]

-

The Gohlke Group. (2021, April 26). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Available at: [Link]

-

Chemical Research in Toxicology. (n.d.). Possible role of thioformamide as a proximate toxicant in the nephrotoxicity of thiabendazole and related thiazoles in glutathione-depleted mice: Structure-toxicity and metabolic studies. Available at: [Link]

-

Axion BioSystems. (n.d.). In Vitro Assessment of Cardiotoxicity Hazard of Environmental Compounds Using Fast Fluorescence Imaging of Beating iPSC-derived Cardiomyocytes. Available at: [Link]

-

Hemogenix, Inc. (n.d.). In Vitro Cardiotoxicity Testing. Available at: [Link]

-

FDA. (2023, June 2). Cardiotoxicity Assessment of HESI Reference Compounds Using HiPSC-CMs. Available at: [Link]

-

ScholarsArchive@OSU. (2023, May 26). Utilization of Structure-Activity-Relationship for Predicting Chemical Toxicity in Primary Human Lung Cells. Available at: [Link]

-

PubMed. (2025, April 15). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. Available at: [Link]

-

ZeClinics. (2025, September 15). Zebrafish for Cardiotoxicity Screening in Drug Development. Available at: [Link]

Sources

- 1. Discovery and structure-activity relationship of novel diphenylthiazole derivatives as BTK inhibitor with potent activity against B cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Ignota Labs [ignotalabs.ai]

- 5. pozescaf.com [pozescaf.com]

- 6. toxometris.ai [toxometris.ai]

- 7. MolToxPred: small molecule toxicity prediction using machine learning approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]

- 9. kosheeka.com [kosheeka.com]

- 10. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. ema.europa.eu [ema.europa.eu]

- 15. gmp-compliance.org [gmp-compliance.org]

- 16. Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice - Medical Laboratory Journal [goums.ac.ir]

- 17. researchgate.net [researchgate.net]

- 18. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 19. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 20. rockefeller.edu [rockefeller.edu]

- 21. reactionbiology.com [reactionbiology.com]

- 22. bibliotekanauki.pl [bibliotekanauki.pl]

- 23. Ames test - Wikipedia [en.wikipedia.org]

- 24. bio-protocol.org [bio-protocol.org]

discovery of new biological activities of thiazole scaffolds

An In-depth Technical Guide to the Newly Uncovered Biological Activities of Thiazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

Preamble: The Enduring Versatility of the Thiazole Ring

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, has long been a cornerstone in medicinal chemistry.[1][2] Its presence in natural products like vitamin B1 (thiamine) and in a multitude of FDA-approved drugs underscores its therapeutic significance.[3][4] The unique electronic properties and structural versatility of the thiazole scaffold enable it to interact with a wide array of biological targets, making it a privileged structure in drug design.[5][6] This guide delves into the recent resurgence of interest in thiazole derivatives, exploring newly discovered biological activities and providing a practical framework for their synthesis and evaluation. We will move beyond a mere cataloging of facts to provide insights into the causality behind experimental choices, empowering researchers to rationally design and investigate the next generation of thiazole-based therapeutics.

I. Expanding Therapeutic Horizons: Newly Discovered Biological Activities

Recent research has illuminated the vast potential of thiazole scaffolds beyond their traditional applications.[2] This section will explore the forefront of these discoveries, highlighting key findings in oncology, infectious diseases, inflammation, and neurodegenerative disorders.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting diverse mechanisms of action that target various aspects of cancer progression.[7][8]

-

Inhibition of Cell Proliferation and Induction of Apoptosis: Many novel thiazole compounds have demonstrated potent cytotoxic effects against a range of cancer cell lines.[9][10] For instance, a series of 2-[2-[4-Hydroxy-3-substituted benzylidene] hydrazinyl]-thiazole-4[5H]-ones showed significant antiproliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells.[9] The most active compound in this series, 4c , exhibited IC50 values of 2.57 µM and 7.26 µM in MCF-7 and HepG2 cells, respectively, surpassing the efficacy of the standard drug Staurosporine.[9] Mechanistic studies revealed that these compounds can induce apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.[8][9]

-

Targeting Key Signaling Pathways: The anticancer effects of thiazole derivatives are often attributed to their ability to interfere with critical signaling pathways that drive tumor growth and survival.[8][10] Some derivatives have been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis, the process by which tumors develop their own blood supply.[9] Compound 4c , for example, was found to be a potent VEGFR-2 inhibitor with an IC50 of 0.15 µM.[9]

-

Antimetastatic Properties: A significant challenge in cancer therapy is preventing metastasis, the spread of cancer cells to distant organs. Excitingly, certain thiazole derivatives have demonstrated potent antimigration and anti-invasion activities.[11] By potentially inhibiting fascin, a protein involved in cell motility, these compounds offer a novel strategy to combat metastatic disease.[11]

Table 1: Anticancer Activity of Selected Thiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 4c | MCF-7 | 2.57 ± 0.16 | VEGFR-2 Inhibition, Apoptosis Induction | [9] |

| 4c | HepG2 | 7.26 ± 0.44 | VEGFR-2 Inhibition, Apoptosis Induction | [9] |

| 5p | - | 0.024 (50% cell migration inhibition) | Putative Fascin Inhibition | [11] |